

# Commercial Sources and Applications of High-Purity 1-Octadecyl Lysophosphatidic Acid

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## Compound of Interest

Compound Name: *1-Octadecyl Lysophosphatidic Acid*

Cat. No.: *B106915*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of high-purity **1-Octadecyl Lysophosphatidic Acid** (1-Octadecyl LPA), a potent bioactive lipid. It includes information on commercial suppliers, key experimental protocols, and the underlying signaling pathways.

## Commercial Sources of High-Purity 1-Octadecyl Lysophosphatidic Acid

High-purity **1-Octadecyl Lysophosphatidic Acid** is available from several reputable commercial suppliers. Researchers should always refer to the supplier's certificate of analysis for lot-specific purity information.

Supplier	Product Name	Purity	CAS Number
Sigma-Aldrich (Avanti Polar Lipids)	18:0 Lyso PA	>99% (TLC)	325465-92-7
Cayman Chemical	1-Octadecyl lysophosphatidic acid (sodium salt)	≥98%	52977-29-4
MedChemExpress	1-Octadecyl lysophosphatidic acid	99.89%	52977-29-4
GlpBio	1-Octadecyl Lysophosphatidic Acid	99.89%	52977-29-4

## Overview of Biological Activity

**1-Octadecyl Lysophosphatidic Acid** is a synthetic analog of lysophosphatidic acid (LPA) characterized by a stable ether linkage at the sn-1 position, making it resistant to degradation by lysophospholipases. This structural feature contributes to its enhanced biological activity compared to its acyl counterparts.

It is a potent and selective agonist for the G protein-coupled receptor GPR92, also known as LPA receptor 5 (LPA5)[1]. Activation of LPA5 by 1-Octadecyl LPA initiates downstream signaling cascades through Gαq/11 and Gα12/13 proteins, leading to a variety of cellular responses, including cell proliferation, migration, and platelet aggregation[2]. Notably, alkyl ether-linked LPA derivatives like 1-Octadecyl LPA exhibit significantly higher platelet aggregating activity than the corresponding acyl derivatives[2][3].

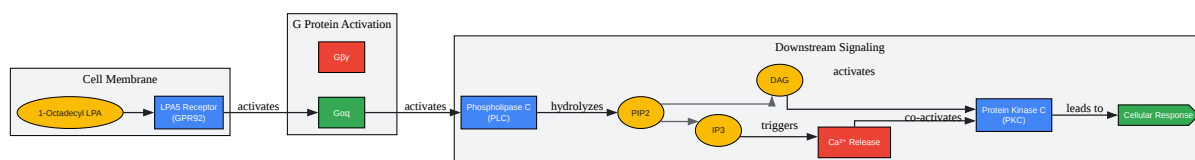
## Signaling Pathways Activated by 1-Octadecyl Lysophosphatidic Acid

Upon binding of 1-Octadecyl LPA to the LPA5 receptor, two primary signaling pathways are activated:

- **Gαq/11 Pathway:** This pathway leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3)

and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).

- **Gα12/13 Pathway:** Activation of this pathway stimulates the Rho family of small GTPases (RhoA). RhoA, in turn, activates Rho-associated kinase (ROCK), leading to the phosphorylation of myosin light chain (MLC) and subsequent actin cytoskeleton reorganization, resulting in stress fiber formation and changes in cell morphology and motility.



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#### Gαq/11 Signaling Pathway Activated by 1-Octadecyl LPA.



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#### Gα12/13 Signaling Pathway Activated by 1-Octadecyl LPA.

## Experimental Protocols

The following are detailed protocols for key experiments to investigate the biological effects of **1-Octadecyl Lysophosphatidic Acid**.

## Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gαq/11 pathway by 1-Octadecyl LPA.

Materials:

- Cells expressing the LPA5 receptor (e.g., HEK293 or CHO cells stably transfected with LPA5).
- Fluo-4 AM calcium indicator dye.
- Pluronic F-127.
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
- **1-Octadecyl Lysophosphatidic Acid** stock solution (e.g., 10 mM in fatty acid-free BSA).
- 96-well black, clear-bottom microplate.
- Fluorescence plate reader with an injection system.

Protocol:

- **Cell Seeding:** Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
- **Dye Loading:** Prepare a loading buffer containing Fluo-4 AM (final concentration 2-5 μM) and Pluronic F-127 (final concentration 0.02%) in HBSS with 20 mM HEPES.
- Remove the culture medium from the cells and add the loading buffer.
- Incubate the plate at 37°C for 45-60 minutes in the dark.
- **Washing:** Gently wash the cells twice with HBSS with 20 mM HEPES to remove excess dye.

- Add 100  $\mu$ L of HBSS with 20 mM HEPES to each well.
- Fluorescence Measurement: Place the plate in a fluorescence plate reader.
- Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.
- Record a baseline fluorescence for 10-20 seconds.
- Agonist Injection: Inject a serial dilution of 1-Octadecyl LPA (e.g., 0.1 nM to 1  $\mu$ M final concentration) into the wells.
- Immediately after injection, record the fluorescence signal for at least 120 seconds.
- Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC50 value from the dose-response curve.

## Cell Migration Assay (Scratch Wound Healing)

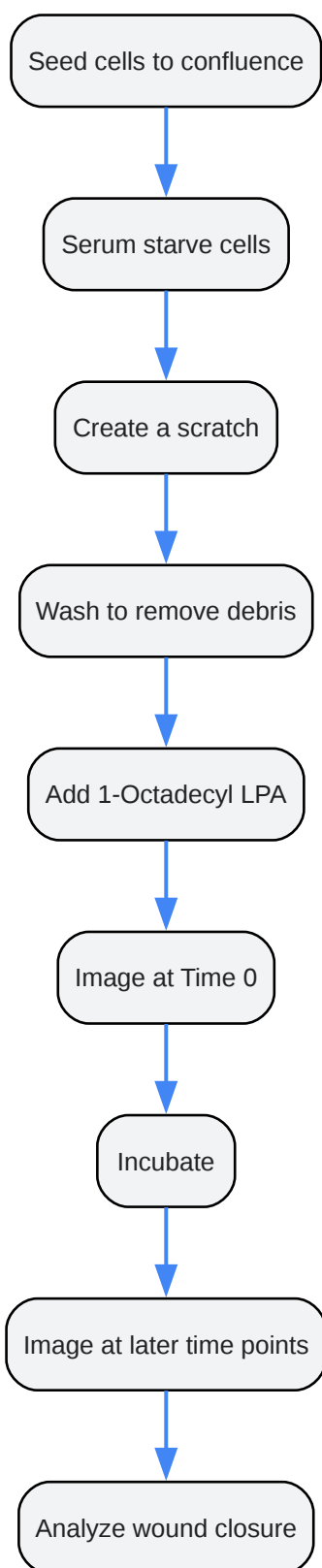
This assay assesses the effect of 1-Octadecyl LPA on collective cell migration.

Materials:

- Cells known to express LPA5 and exhibit migratory behavior (e.g., MDA-MB-231 breast cancer cells).
- 6-well or 12-well tissue culture plates.
- Sterile 200  $\mu$ L pipette tip.
- Culture medium with low serum (e.g., 0.1% FBS) to minimize baseline migration.
- **1-Octadecyl Lysophosphatidic Acid.**
- Microscope with a camera.
- Image analysis software (e.g., ImageJ).

Protocol:

- **Cell Seeding:** Seed cells into the wells of a culture plate to create a confluent monolayer.
- **Serum Starvation:** Once confluent, replace the medium with low-serum medium and incubate for 12-24 hours.
- **Creating the Scratch:** Using a sterile 200  $\mu$ L pipette tip, create a straight scratch across the center of the cell monolayer.
- **Washing:** Gently wash the wells with PBS to remove detached cells.
- **Treatment:** Add low-serum medium containing different concentrations of 1-Octadecyl LPA (e.g., 1 nM to 1  $\mu$ M) or a vehicle control.
- **Imaging (Time 0):** Immediately after adding the treatment, capture images of the scratch at defined locations.
- **Incubation:** Incubate the plate at 37°C and 5% CO<sub>2</sub>.
- **Imaging (Time X):** Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).
- **Data Analysis:** Measure the area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure over time.



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Workflow for the Scratch Wound Healing Assay.

## Platelet Aggregation Assay

This assay measures the ability of 1-Octadecyl LPA to induce platelet aggregation.

Materials:

- Freshly drawn human whole blood anticoagulated with sodium citrate.
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
- **1-Octadecyl Lysophosphatidic Acid** stock solution.
- Saline (0.9% NaCl).
- Platelet aggregometer.

Protocol:

- PRP and PPP Preparation:
  - Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
  - Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
- Aggregometer Setup:
  - Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).
- Assay Procedure:
  - Pipette PRP into the aggregometer cuvettes with a stir bar.
  - Place the cuvettes in the heating block of the aggregometer at 37°C.
  - Record a stable baseline for 1-2 minutes.
  - Add a known concentration of 1-Octadecyl LPA (e.g., 1 nM to 1 µM) to the cuvette.



- Record the change in light transmission, which corresponds to platelet aggregation, for at least 5 minutes.
- Data Analysis:
  - Determine the maximal percentage of aggregation for each concentration of 1-Octadecyl LPA.
  - Construct a dose-response curve and calculate the EC50 value. It has been reported that 1-Octadecyl LPA has a platelet aggregating EC50 value of 9 nM[3].

## Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Calcium Mobilization in LPA5-expressing Cells

1-Octadecyl LPA (nM)	Peak Fluorescence (RFU)
0 (Vehicle)	
0.1	
1	
10	
100	
1000	
EC50 (nM)	

Table 2: Cell Migration (Wound Closure %) at 24 hours

1-Octadecyl LPA (nM)	% Wound Closure
0 (Vehicle)	
1	
10	
100	
1000	

Table 3: Platelet Aggregation

1-Octadecyl LPA (nM)	Max Aggregation (%)
0 (Vehicle)	
1	
5	
10	
50	
100	
EC50 (nM)	9

## Conclusion

**1-Octadecyl Lysophosphatidic Acid** is a valuable tool for studying LPA5 receptor signaling and its downstream physiological effects. Its enhanced stability and potent agonistic activity make it a preferred reagent for in vitro studies of cell migration, proliferation, and platelet aggregation. The protocols provided herein offer a starting point for researchers to investigate the multifaceted roles of this important signaling molecule.

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## References

- 1. clyte.tech [clyte.tech]
- 2. Lysophosphatidic acid induces the migration and invasion of SGC-7901 gastric cancer cells through the LPA2 and Notch signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
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